molecular formula C17H12O4 B1677167 Mitoflaxone CAS No. 87626-55-9

Mitoflaxone

Cat. No. B1677167
CAS RN: 87626-55-9
M. Wt: 280.27 g/mol
InChI Key: TZZNWMJZDWYJAZ-UHFFFAOYSA-N
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Patent
US05824670

Procedure details

2-indolylacetic acid; (N-methyl)-2- or -3-indolylacetic acid; 3-(3-indolyl)propionic acid; 3- or 2-indolylacrylic acid (also (N-methyl)); (2-methyl-3-indolyl)acetic acid, 3,4-(methylenedioxy)phenylacetic acid; 3,4-(methylenedioxy)cinnamic acid; indole-3-butyric acid; (5-methoxyindol-3-yl)acetic acid; naphthyl-1- or -2-acetic acid; flavone-8-acetic acid; 5,6-dimethylxanthone-4-acetic acid (L. L. Thomsen et al.: Cancer Chemother, Pharmacol. 31, 151ff. (1992) demonstrate that the corticoid 21-carboxylic esters prepared from this could also have an antitumorigenic effect, likewise the abovementioned chlorambucil).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2-acetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
5,6-dimethylxanthone 4-acetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
corticoid 21-carboxylic esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
(N-methyl)-2- or -3-indolylacetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
3- or 2-indolylacrylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[C:2]1CC(O)=O.N1C2C(=CC=CC=2)C(C[CH2:24][C:25]([OH:27])=[O:26])=C1.CC1NC2C(C=1CC(O)=O)=CC=CC=2.C1OC2C=C(CC(O)=O)C=CC=2O1.C1C(/C=C/C(O)=O)=CC2OCOC=2C=1.N1C2C(=CC=CC=2)C(CCCC(O)=O)=C1.COC1C=C2C(=CC=1)NC=C2CC(O)=O.O1C2C(=CC=CC=2CC(O)=O)C(=O)C=C1C1C=CC=CC=1.C1C(CCCC(O)=O)=CC=C(N(CCCl)CCCl)C=1>>[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([CH2:24][C:25]([OH:27])=[O:26])=[CH:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=CC2=CC=CC=C12)CC(=O)O
Step Two
Name
2-acetic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(=CC(=O)C2=CC=CC(=C12)CC(=O)O)C1=CC=CC=C1
Step Four
Name
5,6-dimethylxanthone 4-acetic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
corticoid 21-carboxylic esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1CCCC(=O)O)N(CCCl)CCCl
Step Seven
Name
(N-methyl)-2- or -3-indolylacetic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=C(C2=CC=CC=C12)CCC(=O)O
Step Nine
Name
3- or 2-indolylacrylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1NC2=CC=CC=C2C1CC(=O)O
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1OC2=C(O1)C=C(C=C2)CC(=O)O
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC2=C(C=C1/C=C/C(=O)O)OCO2
Step Thirteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=C(C2=CC=CC=C12)CCCC(=O)O
Step Fourteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C2C(=CNC2=CC1)CC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared from

Outcomes

Product
Name
Type
Smiles
N1C=C(C2=CC=CC=C12)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.